2-(Cyclopropylmethoxy)-5-fluoroaniline
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names. It may also include the compound’s appearance and odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Techniques like thermal analysis and dynamic mechanical analysis can be used .Scientific Research Applications
Oligonucleotide Synthesis
Phosphoramidites are building blocks used in chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos . One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily . The 2-(cyclopropylmethoxy)phenyl group could potentially be used as a modification in this context.
Diagnostic Assays
The 2-(cyclopropylmethoxy)phenyl group could potentially be used in the synthesis of DNA or RNA oligos for diagnostic assays . The unique properties of this group might contribute to the specificity or sensitivity of these assays.
Therapeutic Applications
The 2-(cyclopropylmethoxy)phenyl group could potentially be used in the synthesis of antisense oligos and siRNAs for therapeutic applications . Antisense oligos and siRNAs are powerful tools for silencing gene expression, and the unique properties of this group might enhance their effectiveness.
Mechanism of Action
Target of Action
It’s important to note that the specific targets of a compound are determined by its chemical structure and properties .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its targets to exert its effects .
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in a cell, and a compound can affect these pathways in various ways .
Pharmacokinetics
Pharmacokinetics studies how the body affects a specific drug after administration .
Result of Action
The result of action of a compound refers to the changes it induces at the molecular and cellular levels .
Action Environment
The action environment of a compound can include factors such as pH, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFMMIPUICTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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